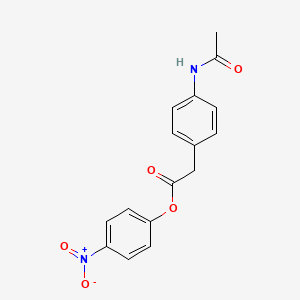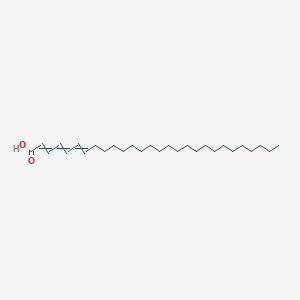
Octacosa-2,4,6-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octacosa-2,4,6-trienoic acid is a long-chain polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octacosa-2,4,6-trienoic acid typically involves the use of conjugated trienoic fatty acids. One common method is the acid-catalyzed methylation of conjugated dienoic and trienoic fatty acids using boron trifluoride/methanol (BF3/MeOH) as a catalyst . This method is efficient in preventing artificial isomerization and the formation of byproducts.
Industrial Production Methods
Industrial production of this compound may involve the extraction and purification of the compound from natural sources, such as plant seed oils that contain conjugated trienoic fatty acids. The use of advanced chromatographic techniques ensures the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Octacosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of peroxides and other oxidation products.
Reduction: The reduction of this compound can result in the formation of saturated fatty acids.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Peroxides and hydroperoxides.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Wissenschaftliche Forschungsanwendungen
Octacosa-2,4,6-trienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its potential as a bioactive compound.
Medicine: Investigated for its protective effects against UV-induced skin damage and its potential in cancer therapy
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of octacosa-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. One notable pathway is the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism, inflammation, and cell differentiation . This activation can counteract processes such as the epithelial-mesenchymal transition (EMT) in skin carcinogenesis .
Vergleich Mit ähnlichen Verbindungen
Octacosa-2,4,6-trienoic acid can be compared with other similar compounds, such as:
2,4,6-Octatrienoic acid: Shares a similar structure but differs in chain length and specific biological activities.
2-methoxyocta-2,4,6-trienoic acid: A derivative with additional functional groups that enhance its biological activity.
Eigenschaften
CAS-Nummer |
129646-00-0 |
|---|---|
Molekularformel |
C28H50O2 |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
octacosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C28H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h22-27H,2-21H2,1H3,(H,29,30) |
InChI-Schlüssel |
UJMFXBOOFXBCIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


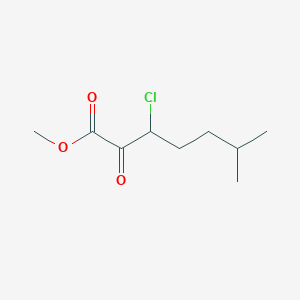
![3-[2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14291385.png)
![2-[(3,4-Dimethylphenyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B14291393.png)
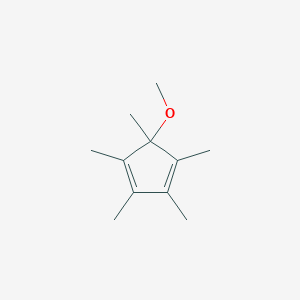
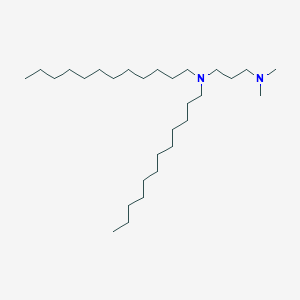
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl hexadecanoate](/img/structure/B14291411.png)
methanone](/img/structure/B14291421.png)


![5-(Benzenesulfonyl)-1-benzyl-1-azaspiro[5.5]undecan-2-one](/img/structure/B14291440.png)
